molecular formula C10H11ClN4 B1464951 [1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1249020-10-7

[1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine

Cat. No. B1464951
CAS RN: 1249020-10-7
M. Wt: 222.67 g/mol
InChI Key: LTEOHIYIYUJIBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine, also known as CMPT, is an organic compound belonging to the class of triazoles. It is a heterocyclic compound containing a nitrogen atom in the ring structure, and is used in various scientific research applications. CMPT has a wide range of applications in medicine, biochemistry, and pharmacology due to its unique properties.

Scientific Research Applications

Synthesis and Structural Characterization

Triazole derivatives are synthesized through various chemical reactions, including 1,3-dipolar cycloaddition reactions, which are common for constructing triazole rings. These compounds are characterized using techniques such as NMR spectroscopy, FT-IR, DSC, and mass spectrometry to determine their structure and properties (Aouine Younas et al., 2014) (Ganesh Shimoga et al., 2018).

Antimicrobial Activities

New series of triazole derivatives have been synthesized and evaluated for their antimicrobial activities. Preliminary screenings indicate that many of these compounds show moderate to very good antibacterial and antifungal activities, comparable to first-line drugs, suggesting their potential use in developing new antimicrobial agents (K D Thomas et al., 2010).

Catalytic and Surfactant Applications

Triazole derivatives have been investigated as bi-functional surfactants in catalytic processes, such as the copper-catalyzed aerobic oxidation of alcohols in water. These compounds serve dual functions as N donor ligands and surfactants, highlighting their utility in green chemistry and catalysis (Vasut Nakarajouyphon et al., 2022).

Antioxidant Properties

Research on novel 1,2,3-triazole-containing nitrones has explored their antioxidant capacities. These studies involve various assays to evaluate their potential in inhibiting lipid peroxidation and scavenging free radicals, indicating their relevance in developing new antioxidant agents (D. Hadjipavlou-Litina et al., 2022).

Chiral Discrimination

The separation of enantiomers using stationary phases based on amylose tris(3,5-dimethylphenyl)carbamate highlights the application of triazole derivatives in chiral discrimination. This research demonstrates the importance of weak interactions, such as hydrogen bonding and inclusion phenomena, in enantioselective separations (Y. Bereznitski et al., 2002).

properties

IUPAC Name

[1-(4-chloro-2-methylphenyl)triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4/c1-7-4-8(11)2-3-10(7)15-6-9(5-12)13-14-15/h2-4,6H,5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEOHIYIYUJIBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine
Reactant of Route 2
Reactant of Route 2
[1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine
Reactant of Route 3
[1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine
Reactant of Route 4
[1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine
Reactant of Route 5
[1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine
Reactant of Route 6
[1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.